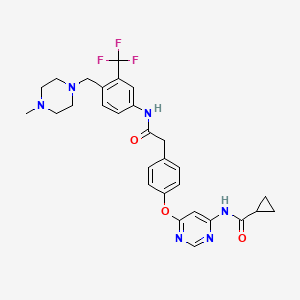

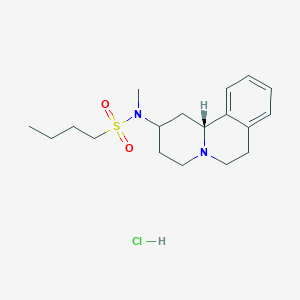

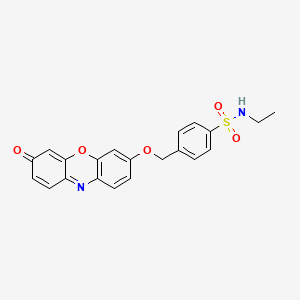

![molecular formula C28H33N7O3 B611894 (S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B611894.png)

(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

YKL-5-124 is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7). This compound has been developed to target CDK7 with high specificity, making it a valuable tool in the study of cell cycle regulation and transcriptional control. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex, which is crucial for the activation of other cyclin-dependent kinases and the regulation of transcription by RNA polymerase II .

Scientific Research Applications

YKL-5-124 has been extensively used in scientific research to study the role of CDK7 in cell cycle regulation and transcription. It has shown significant potential in cancer research, particularly in understanding the mechanisms of cell cycle arrest and apoptosis in cancer cells. The compound has also been used to investigate the transcriptional regulation of genes associated with cancer progression and resistance to therapy. Additionally, YKL-5-124 has been explored for its potential in combination therapies with other anticancer agents, showing promising results in preclinical studies .

Mechanism of Action

The mechanism of action of YKL-5-124 involves the covalent inhibition of CDK7. By forming a covalent bond with the cysteine residue in the active site of CDK7, YKL-5-124 effectively blocks the kinase activity of CDK7. This inhibition leads to a reduction in the phosphorylation of RNA polymerase II, which is essential for transcription initiation. Consequently, the compound induces cell cycle arrest at the G1/S transition and inhibits the expression of genes driven by the E2F transcription factor .

Biochemical Analysis

Biochemical Properties

YKL-5-124 plays a crucial role in biochemical reactions by selectively inhibiting CDK7. CDK7 is a key component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other cyclin-dependent kinases (CDKs) involved in cell cycle progression. YKL-5-124 interacts with CDK7 by forming a covalent bond with the cysteine residue in the active site of the enzyme, leading to irreversible inhibition. This interaction disrupts the phosphorylation of CDK substrates, thereby inhibiting cell cycle progression and transcriptional regulation .

Cellular Effects

YKL-5-124 has significant effects on various types of cells and cellular processes. By inhibiting CDK7, YKL-5-124 induces cell cycle arrest, particularly at the G1 phase, preventing cells from progressing to the S phase. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, YKL-5-124 has been shown to reduce the phosphorylation of RNA polymerase II, a critical enzyme in transcription, leading to decreased transcriptional activity . Additionally, YKL-5-124 influences the expression of cell cycle-regulated genes, further contributing to cell cycle arrest and altered cellular metabolism.

Molecular Mechanism

The molecular mechanism of YKL-5-124 involves its covalent binding to the active site of CDK7. This binding inhibits the kinase activity of CDK7, preventing the phosphorylation of its substrates. As a result, the CAK complex is unable to activate other CDKs, leading to cell cycle arrest. YKL-5-124 also affects transcriptional regulation by inhibiting the phosphorylation of RNA polymerase II, which is essential for the initiation and elongation of transcription. This dual inhibition of cell cycle progression and transcriptional regulation underscores the potency and selectivity of YKL-5-124 as a CDK7 inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of YKL-5-124 have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods. Prolonged exposure to YKL-5-124 can lead to degradation and reduced efficacy. Long-term studies have shown that continuous treatment with YKL-5-124 results in sustained cell cycle arrest and decreased transcriptional activity, highlighting its potential for long-term applications in research .

Dosage Effects in Animal Models

The effects of YKL-5-124 vary with different dosages in animal models. At lower doses, YKL-5-124 effectively inhibits CDK7 activity, leading to cell cycle arrest and reduced transcriptional activity. At higher doses, YKL-5-124 can exhibit toxic effects, including apoptosis and adverse effects on normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of CDK7 activity without causing toxicity. These findings underscore the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

YKL-5-124 is involved in metabolic pathways related to cell cycle regulation and transcriptional control. By inhibiting CDK7, YKL-5-124 disrupts the phosphorylation of CDK substrates, affecting the activity of enzymes and cofactors involved in these pathways. This inhibition leads to altered metabolic flux and changes in metabolite levels, further contributing to cell cycle arrest and decreased transcriptional activity. The compound’s impact on metabolic pathways highlights its potential as a tool for studying the interplay between cell cycle regulation and metabolism .

Transport and Distribution

Within cells and tissues, YKL-5-124 is transported and distributed through interactions with transporters and binding proteins. The compound’s selective inhibition of CDK7 suggests that it may be preferentially localized to regions with high CDK7 activity, such as proliferating cells and tissues. YKL-5-124’s distribution within cells is influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and accumulation in target cells .

Subcellular Localization

YKL-5-124’s subcellular localization is primarily determined by its interactions with CDK7 and other cellular components. The compound is directed to specific compartments or organelles where CDK7 is active, such as the nucleus. Post-translational modifications and targeting signals may also play a role in directing YKL-5-124 to its site of action. The subcellular localization of YKL-5-124 is crucial for its inhibitory activity and effectiveness in modulating cell cycle progression and transcriptional regulation .

Preparation Methods

The synthesis of YKL-5-124 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

YKL-5-124 undergoes several types of chemical reactions, primarily focusing on its interaction with CDK7. The compound forms a covalent bond with a cysteine residue in the active site of CDK7, leading to irreversible inhibition. This reaction is highly selective and does not significantly affect other kinases such as CDK9 and CDK2. The major product of this reaction is the covalently modified CDK7, which is unable to participate in further catalytic activities .

Comparison with Similar Compounds

YKL-5-124 is unique in its high selectivity for CDK7 over other kinases such as CDK9 and CDK2. Similar compounds include THZ1, which also targets CDK7 but exhibits a broader kinase inhibition profile. Unlike THZ1, YKL-5-124 does not significantly affect the global phosphorylation of RNA polymerase II, making it a more selective tool for studying CDK7-specific functions. Other similar compounds include ICEC0942, SY-1365, SY-5609, and LY3405105, which are currently in various stages of clinical development for cancer therapy .

Properties

IUPAC Name |

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPABJHHKKJIDGX-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

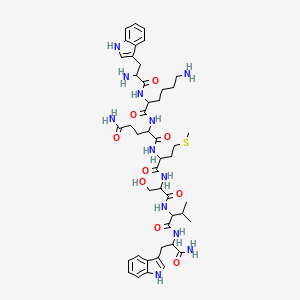

![N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide](/img/structure/B611823.png)